molecular formula C9H14F2O4 B1321868 Diethyl 2,2-difluoropentanedioate CAS No. 428-97-7

Diethyl 2,2-difluoropentanedioate

Cat. No. B1321868
CAS RN: 428-97-7
M. Wt: 224.2 g/mol
InChI Key: YVPKMLFMDHSTKJ-UHFFFAOYSA-N
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Patent
US08470836B2

Procedure details

Commercially available ethyl bromodifluoroacetate (16 mL, 120 mmol) and ethyl acrylate (11 mL, 100 mmol) were dissolved in tetrahydrofuran (100 mL), and copper powder (15.2 g, 240 mmol) and TMEDA (16.7 mL, 110 mmol) were sequentially added thereto at room temperature. After stirring for about 8 hours, the reaction was terminated by the addition of a saturated aqueous solution of 1.0 N hydrochloric acid and was extracted two times with toluene. The reaction solution was distilled under reduced pressure and the concentrated title compound was directly used in the subsequent step without further purification.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
15.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].CN(CCN(C)C)C>O1CCCC1.[Cu]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH2:12][CH2:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])[CH3:7]

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
11 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
copper
Quantity
15.2 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for about 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was terminated by the addition of a saturated aqueous solution of 1.0 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted two times with toluene
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated title compound
CUSTOM
Type
CUSTOM
Details
was directly used in the subsequent step without further purification

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)OC(C(CCC(=O)OCC)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.